Cys(Npys)-(Arg)9 Trifluoroacetate is a synthetic peptide composed of a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, followed by a sequence of nine arginine residues. The Npys modification serves to protect the thiol group of cysteine, making it reactive under specific conditions, particularly in bioconjugation reactions. This peptide is of interest due to its potential applications in cell permeable studies and as a carrier peptide for delivering various biomolecules into cells.
The exact mechanism by which Cys(Npys)-(Arg)9 Trifluoroacetate facilitates cellular uptake is still under investigation []. However, several mechanisms are proposed:
The mechanism likely depends on the type of cargo being delivered and the specific cell type [].
Cys(Npys)-(Arg)9 Trifluoroacetate consists of nine D-Arginine residues (D-Arg) attached to a modified Cysteine (Cys(Npys)) at the N-terminus. The Cysteine residue is protected by a 3-Nitro-2-pyridinesulfenyl (Npys) group. The C-terminus is capped with a Trifluoroacetate (TFA) group.
This combination of charged and functional groups gives Cys(Npys)-(Arg)9 Trifluoroacetate its cell penetrating properties.
The ability of Cys(Npys)-(Arg)9 Trifluoroacetate to deliver molecules into cells is being explored for various research applications, including:
The chemical behavior of Cys(Npys)-(Arg)9 is characterized by its ability to undergo disulfide bond formation. The Npys group can react with free thiol groups from other cysteine-containing peptides, facilitating the formation of unsymmetrical disulfide bonds. This property is particularly useful in bioconjugation strategies where selective coupling is required . Additionally, the peptide can undergo typical reactions associated with peptides, such as hydrolysis and amidation.
Cys(Npys)-(Arg)9 exhibits significant biological activity, primarily due to the presence of multiple arginine residues, which enhance its ability to penetrate cell membranes. Research indicates that this peptide can mediate the delivery of proteins, such as transcription activator-like effector nucleases (TALENs), into mammalian cells, showcasing its utility in gene editing and therapeutic applications . The presence of the Npys-modified cysteine allows for selective interactions with other thiol-containing molecules, further enhancing its biological functionality.
The synthesis of Cys(Npys)-(Arg)9 typically employs solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a resin-bound support, starting with the Npys-protected cysteine. Following each addition, protecting groups are removed to allow for subsequent coupling reactions. The final product is cleaved from the resin using trifluoroacetic acid, yielding the desired peptide . The use of Npys-Cl in the initial steps ensures that the cysteine remains protected until needed for further reactions.
Cys(Npys)-(Arg)9 has various applications in biochemical research and therapeutic development:
Studies on Cys(Npys)-(Arg)9 have demonstrated its ability to interact selectively with thiol-containing peptides and proteins. These interactions are crucial for forming disulfide bonds that can stabilize protein structures or facilitate targeted delivery systems. For example, bioconjugation studies have shown that this peptide can effectively mediate the delivery of TALEN proteins into cells, highlighting its potential in genome engineering applications .
Cys(Npys)-(Arg)9 can be compared with several similar compounds based on their structure and functionality:
Compound Name | Structure Description | Unique Features |
---|---|---|
Octaarginine Trifluoroacetate | Eight arginine residues | Known for high transfection efficiency in gene delivery |
Cysteine-Modified Peptides | Peptides containing unmodified cysteine | Typically less reactive than Npys-modified peptides |
Dipeptide Cysteine-Arginine | A simple two-amino-acid structure | Limited functionality compared to longer sequences |
Cys(Npys)-(Arg)9 stands out due to its protective modification on cysteine, which allows for selective reactivity and enhanced stability compared to unmodified peptides. Its design enables effective bioconjugation while maintaining cellular penetration capabilities through the extended arginine sequence.